
Isobutyl phenyl ether
描述
Isobutyl phenyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of this compound, the oxygen atom is bonded to an isobutyl group and a phenyl group. This compound is known for its relatively low reactivity compared to other organic compounds, making it useful in various applications.
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing this compound. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, phenol is first deprotonated using a strong base like sodium hydride to form the phenoxide ion.
Alkoxymercuration-Demercuration: Another method involves the reaction of an alkene with an alcohol in the presence of mercuric acetate, followed by reduction with sodium borohydride.
Industrial Production Methods:
- Industrially, this compound can be produced using the Williamson ether synthesis on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is relatively resistant to mild oxidizing agents.
Acidic Cleavage: Ethers, including this compound, can be cleaved by strong acids like hydrobromic acid or hydroiodic acid.
Substitution: Under certain conditions, this compound can undergo substitution reactions where the isobutyl group is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Acidic Cleavage: Hydrobromic acid, hydroiodic acid.
Substitution: Various alkyl halides and catalysts depending on the desired substitution.
Major Products Formed:
Oxidation: Phenol, isobutyl alcohol.
Acidic Cleavage: Phenol, isobutyl halide.
Substitution: Phenol derivatives with different alkyl groups.
作用机制
Target of Action
Isobutyl phenyl ether is a type of ether, which is a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups . The primary targets of ethers like this compound are often other organic compounds, where they can participate in various chemical reactions .
Mode of Action
The mode of action of this compound, like other ethers, involves the interaction with its targets through chemical reactions. One common reaction of ethers is the cleavage of the carbon-oxygen (C-O) bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its reactions with other organic compounds. For instance, in the Williamson ether synthesis, an alkoxide ion (which can be formed by the reaction of an alcohol with a strong base) reacts with a primary alkyl halide or tosylate in an SN2 reaction . This reaction is a key step in the synthesis of ethers, including this compound.
Pharmacokinetics
The pharmacokinetics of this compound, like other ethers, are influenced by its physical and chemical properties. Ethers are generally less dense than water and have lower boiling points than alcohols of similar mass due to the absence of intermolecular hydrogen bonding . These properties can affect the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems.
Result of Action
The result of the action of this compound depends on the specific reactions it undergoes. For instance, in the acidic cleavage reaction, the ether can be cleaved into alcohol and an alkyl halide product . This reaction can lead to the formation of new compounds with potentially different properties and activities.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of strong acids can trigger the cleavage of the C-O bond . Additionally, ethers can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation . Therefore, the storage conditions (e.g., avoiding long-term storage and exposure to oxygen) can significantly affect the stability and reactivity of this compound .
生化分析
Biochemical Properties
Isobutyl phenyl ether, like other ethers, is characterized by its structure, which includes an oxygen atom that is sp3 hybridized, located between two alkyl groups This structure allows it to interact with various biomolecules
Metabolic Pathways
Ethers can be prepared through the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction
科学研究应用
相似化合物的比较
- Ethyl phenyl ether
- Propyl phenyl ether
- Butyl phenyl ether
- Isopropyl phenyl ether
Comparison:
- Reactivity: Isobutyl phenyl ether is less reactive compared to ethyl phenyl ether and propyl phenyl ether due to the steric hindrance provided by the isobutyl group .
- Boiling Point: The boiling point of this compound is higher than that of ethyl phenyl ether and propyl phenyl ether due to the larger alkyl group .
- Applications: While all these ethers can be used as solvents, this compound is preferred in applications requiring lower reactivity and higher boiling points .
属性
IUPAC Name |
2-methylpropoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNUYWHIJSKABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291848 | |
| Record name | Isobutyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-75-6 | |
| Record name | (2-Methylpropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 78718 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl phenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isobutyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



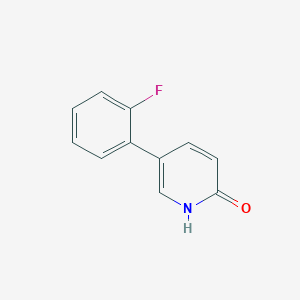
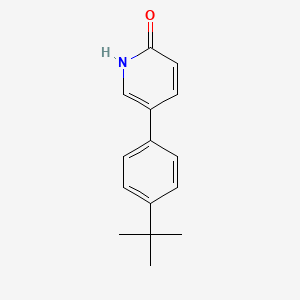

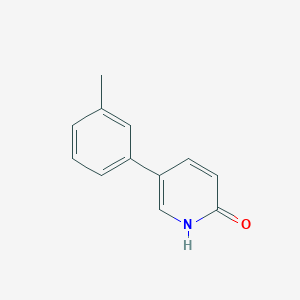


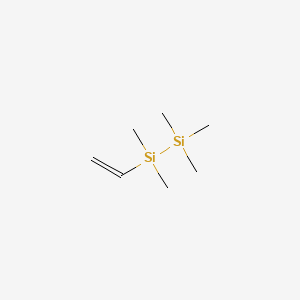
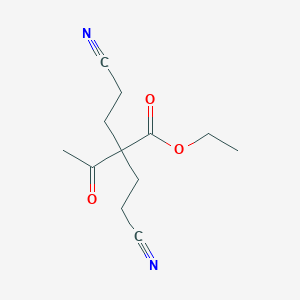
![[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol](/img/structure/B3045657.png)




